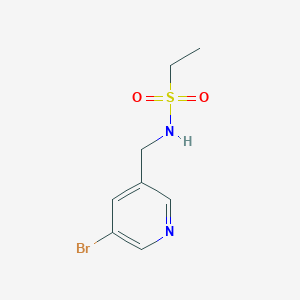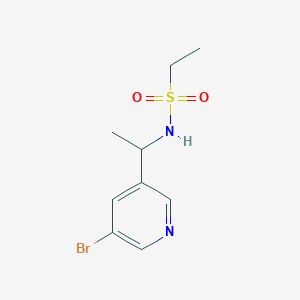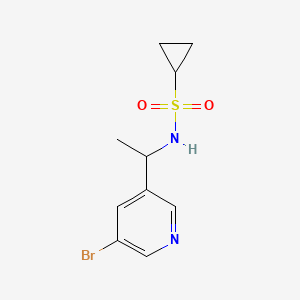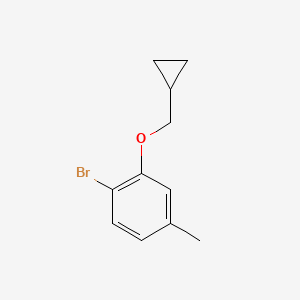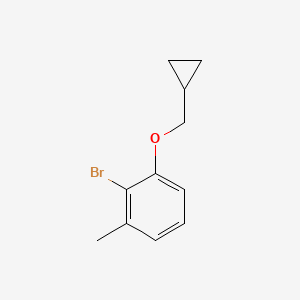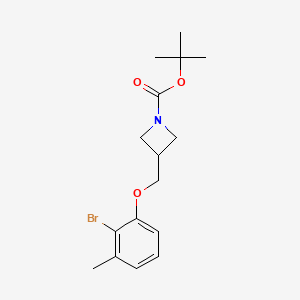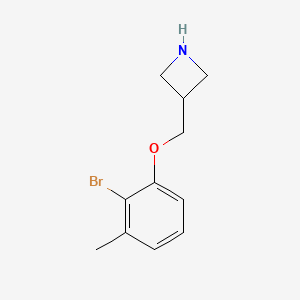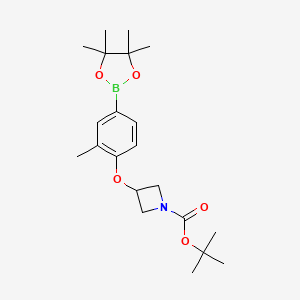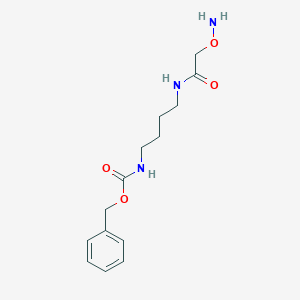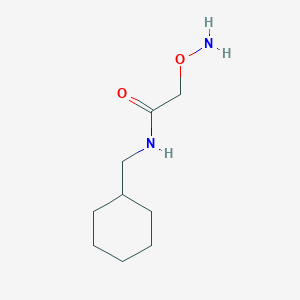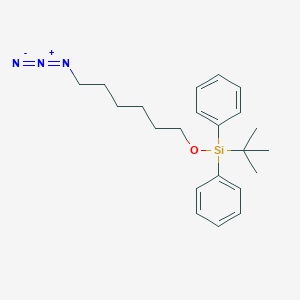![molecular formula C12H17N3O4 B8149301 [2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid benzyl ester](/img/structure/B8149301.png)
[2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid benzyl ester: is a chemical compound with a complex structure that includes both aminooxy and carbamic acid ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Aminooxy Intermediate: This step involves the reaction of an aminooxy compound with an acylating agent to form the aminooxy-acetyl intermediate.
Coupling with Ethylamine: The aminooxy-acetyl intermediate is then reacted with ethylamine to form the desired ethyl-aminooxy-acetyl compound.
Esterification: The final step involves the esterification of the ethyl-aminooxy-acetyl compound with benzyl chloroformate to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form oxime derivatives.
Reduction: The carbamic acid ester group can be reduced to form the corresponding amine.
Substitution: The benzyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminooxy group can yield oxime derivatives, while reduction of the carbamic acid ester group can produce primary amines.
Scientific Research Applications
[2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of [2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid benzyl ester involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with carbonyl-containing compounds, making it useful in the inhibition of enzymes that rely on carbonyl groups for their activity. The carbamic acid ester group can also interact with various biological molecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- [2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid methyl ester
- [2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid ethyl ester
- [2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid propyl ester
Uniqueness
What sets [2-(2-Aminooxy-acetylamino)-ethyl]-carbamic acid benzyl ester apart from similar compounds is its specific ester group, which can influence its reactivity and interactions with other molecules. The benzyl ester group can provide unique steric and electronic properties, making this compound particularly useful in certain chemical and biological applications.
Properties
IUPAC Name |
benzyl N-[2-[(2-aminooxyacetyl)amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4/c13-19-9-11(16)14-6-7-15-12(17)18-8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWDIGPCHXZWNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNC(=O)CON |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
